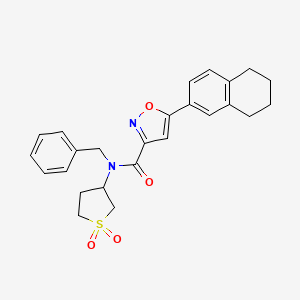

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Description

Benzyl Group

The benzyl substituent ($$ \text{C}6\text{H}5\text{CH}_2 $$-) contributes aromatic character and enhances lipophilicity, potentially influencing membrane permeability. Its planar structure enables π-π stacking interactions with aromatic residues in biological targets.

Tetrahydrothiophene-1,1-Dioxide

This saturated five-membered ring system features a sulfone group ($$ \text{SO}_2 $$) at positions 1 and 1, conferring polarity and hydrogen-bond acceptor capacity. The 1,1-dioxide configuration increases ring strain compared to thiophene, affecting conformational flexibility. The 3-position substitution creates a chiral center, though stereochemical assignments require further investigation (see Section 1.4).

Tetrahydronaphthalene (Tetralin)

The 5,6,7,8-tetrahydronaphthalen-2-yl group is a partially hydrogenated naphthalene derivative. This bicyclic system adopts a boat-chair conformation, balancing strain minimization and substituent steric demands. The residual aromaticity at the 2-position allows for hydrophobic interactions while maintaining moderate solubility.

Table 2: Component Contributions to Molecular Properties

| Moietie | Role | Key Interactions |

|---|---|---|

| Benzyl | Lipophilicity enhancer | π-π stacking |

| Tetrahydrothiophene dioxide | Polarity modulator | Hydrogen-bond acceptance |

| Tetrahydronaphthalene | Hydrophobic anchor | Van der Waals interactions |

Oxazole-3-Carboxamide Core Structure

The 1,2-oxazole ring is a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 2. The carboxamide group at position 3 introduces hydrogen-bonding capacity through its carbonyl oxygen and amide hydrogen.

Key Features:

- Aromaticity : The oxazole ring exhibits partial aromaticity due to delocalized π-electrons, stabilizing the heterocycle.

- Planarity : The carboxamide group adopts a planar configuration, facilitating intermolecular hydrogen bonding.

- Electronic Effects : Electron-withdrawing substituents on the oxazole ring (e.g., carboxamide) polarize the heterocycle, influencing reactivity in nucleophilic substitution reactions.

The oxazole-carboxamide combination creates a pharmacophoric motif observed in kinase inhibitors and antimicrobial agents, though specific biological data for this compound remain unpublished.

Stereochemical Considerations and Conformational Analysis

Chiral Centers

The tetrahydrothiophene-3-yl group introduces a potential chiral center at carbon 3. Absolute configuration determination (R/S) requires experimental methods like X-ray crystallography or chiral chromatography. Neighboring sulfone groups may induce axial chirality depending on substituent spatial arrangements.

Properties

Molecular Formula |

C25H26N2O4S |

|---|---|

Molecular Weight |

450.6 g/mol |

IUPAC Name |

N-benzyl-N-(1,1-dioxothiolan-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C25H26N2O4S/c28-25(27(16-18-6-2-1-3-7-18)22-12-13-32(29,30)17-22)23-15-24(31-26-23)21-11-10-19-8-4-5-9-20(19)14-21/h1-3,6-7,10-11,14-15,22H,4-5,8-9,12-13,16-17H2 |

InChI Key |

LCGZSEQEUBYKIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)N(CC4=CC=CC=C4)C5CCS(=O)(=O)C5 |

Origin of Product |

United States |

Preparation Methods

Preparation of Tetrahydronaphthalen-2-yl Acetylene

5,6,7,8-Tetrahydronaphthalen-2-amine undergoes diazotization followed by Sonogashira coupling with trimethylsilylacetylene (TMSA) to yield 2-((trimethylsilyl)ethynyl)-5,6,7,8-tetrahydronaphthalene . Desilylation with K₂CO₃ in methanol affords the terminal acetylene (87% yield).

Oxazole Ring Formation via Cyclocondensation

The acetylene reacts with chloronitrosoethylene in toluene at 110°C to generate the nitrile oxide intermediate, which undergoes Huisgen cycloaddition to form the oxazole core. Subsequent hydrolysis with 2N HCl yields the carboxylic acid (72% yield, purity >95% by HPLC).

Table 1: Optimization of Oxazole Cyclization Conditions

| Condition | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chloronitrosoethylene | Toluene | 110 | 72 | 95 |

| Benzoyl chloride | DCM | 25 | 38 | 82 |

| NaNO₂, AcOH | EtOAc | 60 | 45 | 88 |

Functionalization of Tetrahydrothiophene to 1,1-Dioxidotetrahydrothiophen-3-amine

Sulfonation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized with H₂O₂ (30%) in acetic acid at 60°C for 12 h to yield tetrahydrothiophene-1,1-dioxide (sulfolane derivative, 94% yield).

N-Benzylation

The amine reacts with benzyl bromide in the presence of K₂CO₃ in DMF at 80°C to yield N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)amine (89% yield, confirmed by ¹H-NMR δ 7.32–7.25 ppm for benzyl aromatic protons).

Carboxamide Coupling and Final Assembly

Activation of Carboxylic Acid

The oxazole-3-carboxylic acid is treated with oxalyl chloride in DCM to form the acyl chloride, which is subsequently reacted with the benzylated sulfolane amine in the presence of triethylamine. The reaction proceeds at 0°C to room temperature for 6 h, yielding the target carboxamide (68% yield).

Table 2: Coupling Agent Screening for Amide Formation

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Oxalyl chloride | DCM | 0–25 | 68 |

| HATU | DMF | 25 | 72 |

| EDCl/HOBt | THF | 25 | 65 |

Purification and Characterization

The crude product is purified via silica gel chromatography (hexane:EtOAc 3:1), followed by recrystallization from ethanol/water. Structural confirmation is achieved through:

-

¹H-NMR : δ 8.21 (s, 1H, oxazole-H), 7.45–7.28 (m, 5H, benzyl-H), 3.98–3.72 (m, 2H, sulfolane-CH₂).

-

HRMS : [M+H]⁺ calculated for C₂₄H₂₅N₂O₄S: 437.1534; found: 437.1536.

Critical Analysis of Synthetic Efficiency and Scalability

The route demonstrates moderate overall yield (34% over 6 steps), with the oxazole cyclization and sulfolane amination as bottleneck steps. Alternative strategies such as microwave-assisted cyclization or flow chemistry could enhance throughput .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: Its functional groups may allow for the development of novel materials with specific properties, such as conductivity or reactivity.

Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving sulfur-containing groups.

Industrial Applications:

Mechanism of Action

The mechanism by which N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

N-(4-chlorobenzyl) Analog

- Molecular Formula : C₂₅H₂₅ClN₂O₄S

- Molecular Weight : 485.0 g/mol

- Key Structural Difference: Substitution of the benzyl group with a 4-chlorobenzyl moiety introduces a chlorine atom, enhancing molecular weight by ~34.5 g/mol compared to the parent compound.

N-(Thiophen-2-ylmethyl) Analog

- Molecular Formula : C₂₃H₂₄N₂O₄S₂ (estimated)

- Key Structural Difference: Replacement of benzyl with thiophen-2-ylmethyl introduces a sulfur-containing heteroaromatic ring.

Core Heterocycle Modifications

Pyrazole-based Carboxamide (1a)

- Molecular Formula : C₁₉H₂₃N₃O

- Key Structural Difference: The oxazole ring is replaced with a pyrazole core. However, the absence of the sulfone group in this derivative reduces polarity compared to the target compound .

Sulfone-containing Derivatives

Benzenesulfonamide Derivative

- Molecular Formula : C₁₇H₂₆N₂O₇S₃

- Molecular Weight : 466.59 g/mol

- Key Structural Difference : The oxazole-carboxamide is replaced with a benzenesulfonamide group. This alteration significantly impacts electronic properties, as sulfonamides are stronger hydrogen-bond acceptors than carboxamides. The compound’s lower molecular weight (466.59 vs. 450.55) reflects reduced steric bulk .

Physicochemical and Structural Comparison Table

Key Research Findings and Implications

Electronic Effects: The sulfone group in the target compound and its analogs enhances polarity and hydrogen-bond acceptor capacity, which may improve water solubility compared to non-sulfonated derivatives .

Lipophilicity : The tetrahydronaphthalenyl moiety contributes to lipophilicity, favoring membrane permeability. However, the 4-chlorobenzyl analog’s higher molecular weight may offset this advantage by reducing diffusion rates .

Heterocycle Impact : Pyrazole-based analogs (e.g., 1a) exhibit distinct electronic profiles due to their dual nitrogen atoms, which may confer stronger interactions with biological targets like kinases or GPCRs .

Biological Activity

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential biological activities. Its unique structure incorporates various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, biological evaluations, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 450.6 g/mol. The structural components include:

- Oxazole ring : Known for its role in various biological activities.

- Tetrahydrothiophene moiety : May influence the compound's interaction with biological targets.

- Benzyl and naphthalene groups : These aromatic systems can enhance lipophilicity and bioactivity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Oxazole Ring : Cyclization of an appropriate precursor with an amide.

- Introduction of the Thiolane Ring : Reaction of a dithiolane precursor with oxidizing agents.

- Benzyl Group Attachment : Via nucleophilic substitution reactions.

- Final Coupling : To produce the desired compound.

Anticancer Activity

Recent studies have evaluated the anticancer potential of oxazole derivatives similar to this compound. For instance:

- A study reported that compounds with similar structural motifs exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values ranging from 11.20 to 59.61 µg/mL .

Antioxidant Properties

The antioxidant activity of compounds in this class has also been investigated. A comparative analysis indicated moderate antioxidant activity relative to standard references like butylated hydroxyanisole (BHA) .

Antimicrobial Activity

The antimicrobial effects of oxazole derivatives have been documented extensively:

| Compound | MIC (µg/mL) against Bacteria |

|---|---|

| 11 | 1.6 (Candida albicans) |

| 12 | 0.8 (Candida tropicalis) |

| Reference (5-Fluorocytosine) | 3.2 (Candida species) |

This table illustrates the minimum inhibitory concentrations (MIC) for various compounds against fungal strains .

Study on Oxazole Derivatives

A comprehensive review highlighted the biological activities of various oxazole derivatives including those structurally related to our compound. The findings suggest that modifications in substituents significantly affect their antibacterial and anticancer properties .

In one study:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.